
6-Chloro-2-(2-pyridinyl)-4-quinazolinylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-2-(2-pyridinyl)-4-quinazolinylamine, also known as CPQA, is a synthetic compound that has been widely used in scientific research. It belongs to the quinazoline family of compounds and has been shown to have a variety of biochemical and physiological effects.
作用機序
The mechanism of action of 6-Chloro-2-(2-pyridinyl)-4-quinazolinylamine involves the inhibition of protein kinases. Specifically, 6-Chloro-2-(2-pyridinyl)-4-quinazolinylamine binds to the ATP-binding site of protein kinases and prevents them from phosphorylating their substrates. This leads to the inhibition of downstream signaling pathways and ultimately affects cellular processes such as proliferation, differentiation, and apoptosis.
生化学的および生理学的効果
6-Chloro-2-(2-pyridinyl)-4-quinazolinylamine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 6-Chloro-2-(2-pyridinyl)-4-quinazolinylamine has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. 6-Chloro-2-(2-pyridinyl)-4-quinazolinylamine has also been shown to affect the cardiovascular system by reducing blood pressure and improving endothelial function.
実験室実験の利点と制限
One advantage of using 6-Chloro-2-(2-pyridinyl)-4-quinazolinylamine in lab experiments is its specificity for protein kinases. This allows researchers to study the role of specific protein kinases in various biological processes. Additionally, 6-Chloro-2-(2-pyridinyl)-4-quinazolinylamine is a fluorescent probe, which allows for visualization of protein-protein interactions in cells. However, one limitation of 6-Chloro-2-(2-pyridinyl)-4-quinazolinylamine is its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research involving 6-Chloro-2-(2-pyridinyl)-4-quinazolinylamine. One direction is to study the role of specific protein kinases in cancer and other diseases using 6-Chloro-2-(2-pyridinyl)-4-quinazolinylamine as a tool. Another direction is to develop more water-soluble derivatives of 6-Chloro-2-(2-pyridinyl)-4-quinazolinylamine to improve its usability in lab experiments. Additionally, 6-Chloro-2-(2-pyridinyl)-4-quinazolinylamine could be used in combination with other compounds to develop more effective therapies for cancer and other diseases.
合成法
The synthesis of 6-Chloro-2-(2-pyridinyl)-4-quinazolinylamine is a multistep process that involves the reaction of 2-aminopyridine with 6-chloro-4-quinazolinone in the presence of a base. The resulting intermediate is then subjected to a series of reactions to yield the final product. The purity of the final product can be determined using various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
6-Chloro-2-(2-pyridinyl)-4-quinazolinylamine has been extensively used in scientific research as a tool to study various biological processes. It has been shown to inhibit the activity of protein kinases, which are enzymes that play important roles in cell signaling pathways. 6-Chloro-2-(2-pyridinyl)-4-quinazolinylamine has been used to study the role of protein kinases in cancer, inflammation, and other diseases. Additionally, 6-Chloro-2-(2-pyridinyl)-4-quinazolinylamine has been used as a fluorescent probe to study protein-protein interactions in cells.
特性
製品名 |
6-Chloro-2-(2-pyridinyl)-4-quinazolinylamine |
|---|---|
分子式 |
C13H9ClN4 |
分子量 |
256.69 g/mol |
IUPAC名 |
6-chloro-2-pyridin-2-ylquinazolin-4-amine |
InChI |
InChI=1S/C13H9ClN4/c14-8-4-5-10-9(7-8)12(15)18-13(17-10)11-3-1-2-6-16-11/h1-7H,(H2,15,17,18) |
InChIキー |
CONSCMQJHXHYRT-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C2=NC3=C(C=C(C=C3)Cl)C(=N2)N |
正規SMILES |
C1=CC=NC(=C1)C2=NC3=C(C=C(C=C3)Cl)C(=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



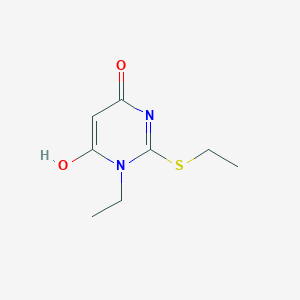
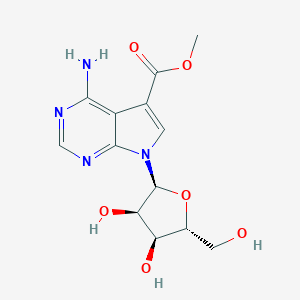
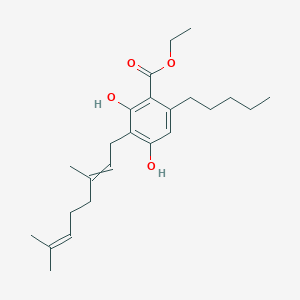
![[3.2.1]Propellane](/img/structure/B231374.png)
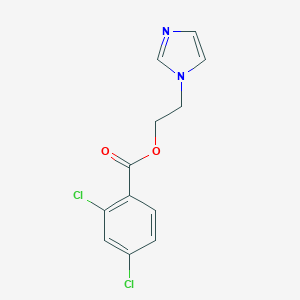
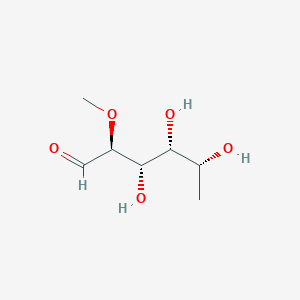
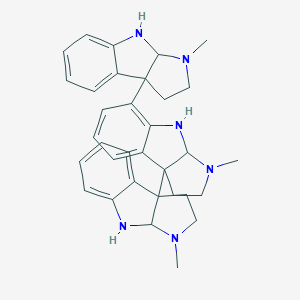
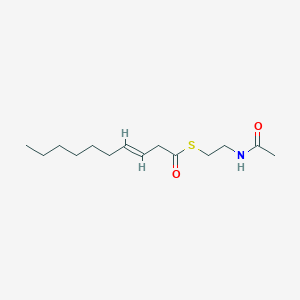
![[6-Bromo-4,5-bis[(4-nitrobenzoyl)oxy]oxan-3-yl] 4-nitrobenzoate](/img/structure/B231390.png)




![2,5-dihydroxy-3-[(E)-16-(2-hydroxy-5-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)hexadec-8-enyl]-6-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B231437.png)